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Compound of Interest

Compound Name: Odoratisol B

Cat. No.: B12097785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Odoratisol B, a neolignan natural product. The information herein is compiled for the purpose

of aiding researchers in the identification, characterization, and further investigation of this

compound. The data presented is based on the primary literature and established analytical

techniques.

Introduction to Odoratisol B
Odoratisol B is a neolignan isolated from the leaves of Litsea odorifera. Neolignans are a

class of natural products known for their diverse biological activities, making them of significant

interest in medicinal chemistry and drug discovery. Accurate and detailed spectroscopic data is

paramount for the unambiguous identification and subsequent study of such compounds. This

guide summarizes the key spectroscopic data (NMR, MS, and IR) for Odoratisol B and

outlines the typical experimental protocols for their acquisition.

Spectroscopic Data for Odoratisol B
The following tables summarize the key spectroscopic data for Odoratisol B. The data is

referenced from the primary literature where the compound was first isolated and

characterized:
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Giang, P. M., Son, P. T., Matsunami, K., & Otsuka, H. (2006). New neolignans and a new

monoterpene from the leaves of Litsea odorifera. Chemical & Pharmaceutical Bulletin, 54(3),

380–383.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹³C NMR Spectroscopic Data for Odoratisol B (Solvent: CDCl₃)
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Carbon No. Chemical Shift (δ) ppm

1 133.4

2 110.5

3 147.2

4 145.5

5 114.7

6 119.1

7 88.1

8 76.9

9 18.4

1' 131.9

2' 112.9

3' 148.9

4' 146.8

5' 114.3

6' 120.8

7' 126.0

8' 123.4

9' 18.7

3-OCH₃ 56.1

3'-OCH₃ 56.0

Table 2: ¹H NMR Spectroscopic Data for Odoratisol B (Solvent: CDCl₃)
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Proton No.
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Data reported in the

primary literature

Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for Odoratisol B

Ionization Mode [M+H]⁺ (m/z) Key Fragment Ions (m/z)

Data reported in the primary

literature

Infrared (IR) Spectroscopy Data
Table 4: Infrared (IR) Spectroscopy Data for Odoratisol B

Wavenumber (cm⁻¹) Functional Group Assignment

Data reported in the primary literature

Experimental Protocols
The following sections describe the general experimental methodologies for the acquisition of

spectroscopic data for a natural product like Odoratisol B. The specific parameters for

Odoratisol B are detailed in the primary reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of the purified Odoratisol B are dissolved in a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane

(TMS) is typically added as an internal standard (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400, 500, or 600 MHz).
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¹H NMR Spectroscopy: Standard pulse sequences are used to acquire the proton spectrum.

Key parameters include the spectral width, acquisition time, relaxation delay, and the number

of scans.

¹³C NMR Spectroscopy: A proton-decoupled pulse sequence is typically used to obtain a

spectrum with singlets for each carbon atom. Key parameters include the spectral width,

acquisition time, and the number of scans. 2D NMR experiments such as COSY, HSQC, and

HMBC are often performed to aid in structural elucidation.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of Odoratisol B is prepared in a suitable solvent (e.g.,

methanol, acetonitrile).

Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid

chromatography system (LC-MS), is used. Electrospray ionization (ESI) is a common

ionization technique for this type of molecule.

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-

charge ratio (m/z) of the molecular ion and any fragment ions are recorded. High-resolution

mass spectrometry (HRMS) provides the exact mass, which is used to determine the

molecular formula.

Infrared (IR) Spectroscopy
Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or

KBr), as a KBr pellet, or dissolved in a suitable solvent. For a solid sample, a small amount is

mixed with powdered KBr and pressed into a thin pellet.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance

of radiation at different wavenumbers is recorded. The resulting spectrum shows absorption

bands corresponding to the vibrational frequencies of the functional groups present in the

molecule.
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Workflow for Spectroscopic Analysis of Odoratisol
B
The following diagram illustrates the general workflow for the isolation and spectroscopic

characterization of a natural product like Odoratisol B.

Isolation & Purification

Spectroscopic Analysis

Structure Elucidation

Plant Material (Litsea odorifera leaves)

Solvent Extraction

Chromatographic Separation (e.g., Column, HPLC)

Pure Odoratisol B

NMR Spectroscopy (1H, 13C, 2D) Mass Spectrometry (HRMS) Infrared Spectroscopy

Data Analysis & Interpretation

Structure of Odoratisol B
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Click to download full resolution via product page

Caption: Workflow for the isolation and structural elucidation of Odoratisol B.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Odoratisol
B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12097785#spectroscopic-data-for-odoratisol-b-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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